Cas no 478081-39-9 ((2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile)
![(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile structure](https://ja.kuujia.com/images/noimg.png)
(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile 化学的及び物理的性質
名前と識別子
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- (2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile
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- MDL: MFCD02082423
(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 8P-056-1MG |
(Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]-2-propenenitrile |
478081-39-9 | >90% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | 8P-056-10G |
(Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]-2-propenenitrile |
478081-39-9 | >90% | 10g |
£5775.00 | 2025-02-09 | |
abcr | AB301009-500mg |
(Z)-3-Amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]-2-propenenitrile; . |
478081-39-9 | 500mg |
€678.60 | 2025-02-17 | ||
A2B Chem LLC | AI74691-500mg |
(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile |
478081-39-9 | >90% | 500mg |
$720.00 | 2024-04-19 | |
A2B Chem LLC | AI74691-5mg |
(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile |
478081-39-9 | >90% | 5mg |
$214.00 | 2024-04-19 | |
A2B Chem LLC | AI74691-1g |
(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile |
478081-39-9 | >90% | 1g |
$1295.00 | 2024-04-19 | |
Key Organics Ltd | 8P-056-1G |
(Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]-2-propenenitrile |
478081-39-9 | >90% | 1g |
£770.00 | 2025-02-09 | |
Key Organics Ltd | 8P-056-0.5G |
(Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]-2-propenenitrile |
478081-39-9 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
Key Organics Ltd | 8P-056-5MG |
(Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]-2-propenenitrile |
478081-39-9 | >90% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | 8P-056-10MG |
(Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]-2-propenenitrile |
478081-39-9 | >90% | 10mg |
£63.00 | 2025-02-09 |
(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile 関連文献
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrileに関する追加情報
Compound CAS No. 478081-39-9: A Comprehensive Overview
(2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile is a complex organic compound with a unique structure that combines multiple functional groups, making it a subject of interest in various scientific and industrial applications. This compound, identified by the CAS Registry Number 478081-39-9, has garnered attention due to its potential in fields such as pharmaceuticals, agrochemicals, and materials science. The molecule's structure, which includes an amino group, a nitrile group, and a phenoxyphenyl moiety, contributes to its versatile reactivity and biological activity.
The synthesis of this compound involves multi-step organic reactions, often requiring precise control over reaction conditions to achieve the desired stereochemistry. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of enantiomerically pure forms of this compound, which is crucial for its application in drug discovery. The presence of the nitrile group provides opportunities for further functionalization, such as hydrocyanation or nucleophilic substitution reactions, expanding its utility in chemical transformations.
In terms of biological activity, studies have shown that this compound exhibits potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, research published in the Journal of Medicinal Chemistry highlights its ability to modulate the activity of kinases, making it a promising candidate for anti-cancer drug development. The amino group plays a critical role in binding to protein targets, while the phenoxyphenyl moiety contributes to the compound's lipophilicity, enhancing its bioavailability.
The phenoxyphenyl group also imparts electronic and steric effects that influence the compound's reactivity. Recent computational studies using molecular docking techniques have revealed that this group enhances the molecule's ability to interact with specific receptor sites, improving its pharmacodynamic properties. Furthermore, the Z configuration of the double bond in the propenitrile chain is essential for maintaining the correct spatial arrangement required for optimal binding.
In agrochemical applications, this compound has been investigated as a potential herbicide or fungicide. Its ability to inhibit key enzymes involved in plant metabolism or fungal growth makes it a valuable candidate for crop protection products. Field trials conducted under controlled conditions have demonstrated its efficacy in controlling certain agricultural pests without significant adverse effects on non-target organisms.
The synthesis and characterization of this compound have also contributed to advancements in analytical chemistry. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been employed to confirm its structure and purity. These methods provide insights into the molecular interactions and stability of the compound under various conditions.
From a materials science perspective, this compound has shown promise as a precursor for advanced polymers or optoelectronic materials. Its ability to undergo polymerization under specific conditions opens avenues for developing high-performance materials with tailored properties. Research in this area is ongoing, with recent studies focusing on optimizing polymerization conditions to achieve desired mechanical and electronic characteristics.
In conclusion, (2Z)-3-amino-3-[4-(4-chloro-3-fluorophenoxy)phenyl]prop-2-enenitrile, with its unique structure and versatile functional groups, continues to be a focal point in diverse scientific disciplines. Its potential applications span from drug discovery to agrochemicals and materials science, driven by advancements in synthetic methodologies and biological studies. As research progresses, this compound is expected to play an increasingly important role in addressing challenges across these fields.
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